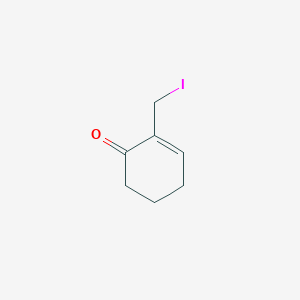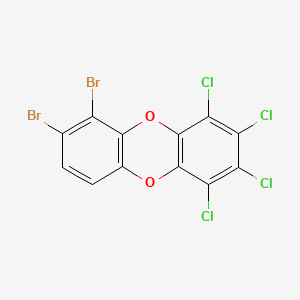
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin is a halogenated aromatic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxicity. The structure of this compound includes two bromine atoms and four chlorine atoms attached to a dibenzo-p-dioxin core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin typically involves the bromination and chlorination of dibenzo-p-dioxin. The process begins with the chlorination of dibenzo-p-dioxin using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step is followed by bromination using bromine or a bromine-containing reagent under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and potential environmental hazards. similar compounds are often produced as by-products in the manufacture of herbicides, pesticides, and other chlorinated organic chemicals.
化学反応の分析
Types of Reactions
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less chlorinated or brominated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially dehalogenated compounds.
科学的研究の応用
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin has limited direct applications in scientific research due to its potential toxicity. it serves as a model compound for studying the behavior and effects of halogenated dioxins in the environment. Research areas include:
Environmental Chemistry: Understanding the persistence and degradation pathways of halogenated dioxins.
Toxicology: Investigating the toxic effects and mechanisms of action of dioxins on living organisms.
Analytical Chemistry: Developing methods for detecting and quantifying dioxins in environmental samples.
作用機序
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This activation can result in various toxic effects, including disruption of cellular processes, oxidative stress, and potential carcinogenicity .
類似化合物との比較
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzo-p-dioxin: Similar structure with bromine atoms instead of chlorine.
Polychlorinated Biphenyls (PCBs): Structurally related compounds with similar toxicological profiles.
Uniqueness
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin is unique due to its specific halogenation pattern, which influences its chemical reactivity and biological effects. The presence of both bromine and chlorine atoms can affect its interaction with biological targets and its environmental behavior.
特性
CAS番号 |
109264-62-2 |
|---|---|
分子式 |
C12H2Br2Cl4O2 |
分子量 |
479.8 g/mol |
IUPAC名 |
6,7-dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br2Cl4O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H |
InChIキー |
ZFFWEQSODHIKSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


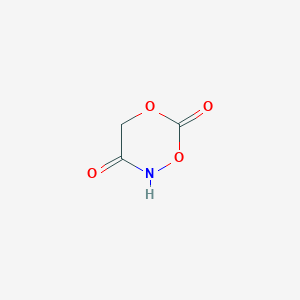
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)

![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
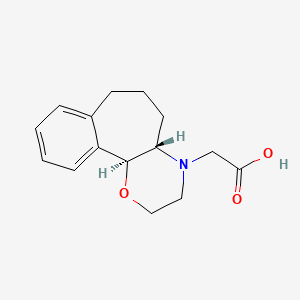
silanol](/img/structure/B14317819.png)
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)
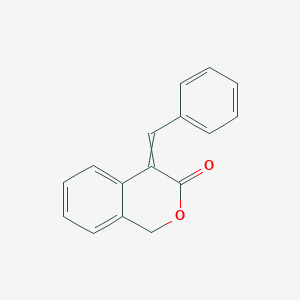
![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)


